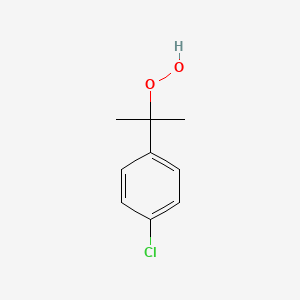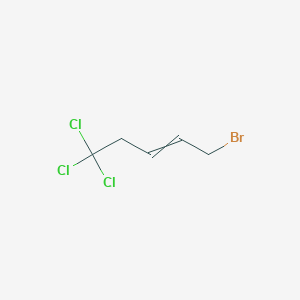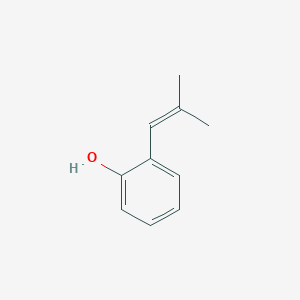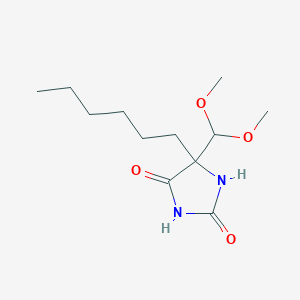
5-(Dimethoxymethyl)-5-hexylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethoxymethyl)-5-hexylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes an imidazolidine ring substituted with a dimethoxymethyl group and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-5-hexylimidazolidine-2,4-dione typically involves the reaction of hexylamine with dimethoxymethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethoxymethyl)-5-hexylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-(Dimethoxymethyl)-5-hexylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Dimethoxymethyl)-5-hexylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.
Dimethoxymethane: A simple ether with applications in organic synthesis.
Uniqueness
5-(Dimethoxymethyl)-5-hexylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a dimethoxymethyl group and a hexyl chain on an imidazolidine ring sets it apart from other similar compounds, making it valuable for specialized applications.
Propriétés
Numéro CAS |
5461-00-7 |
|---|---|
Formule moléculaire |
C12H22N2O4 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
5-(dimethoxymethyl)-5-hexylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H22N2O4/c1-4-5-6-7-8-12(10(17-2)18-3)9(15)13-11(16)14-12/h10H,4-8H2,1-3H3,(H2,13,14,15,16) |
Clé InChI |
GRFYGHUCQSMSDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C(=O)NC(=O)N1)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


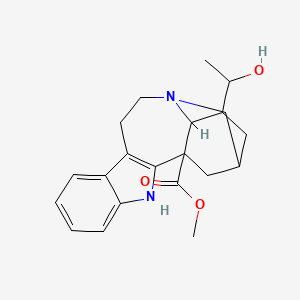


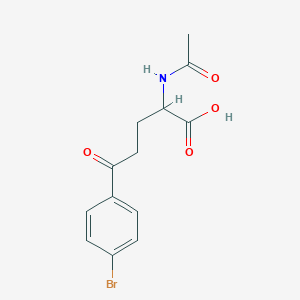

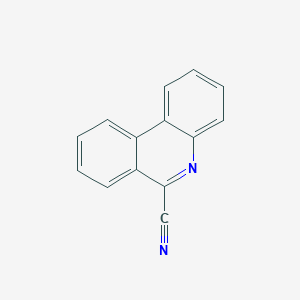
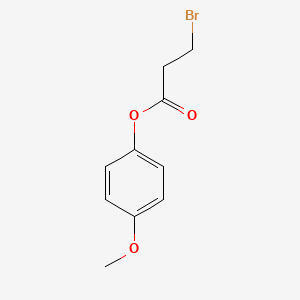
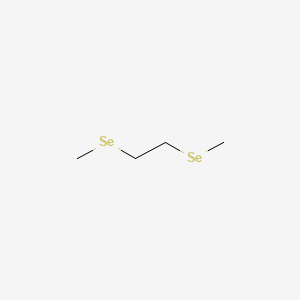
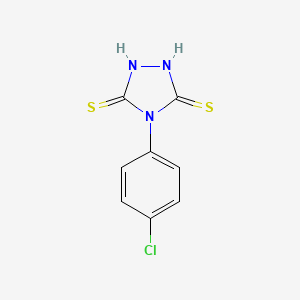

![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
